Tideglusib-d7

描述

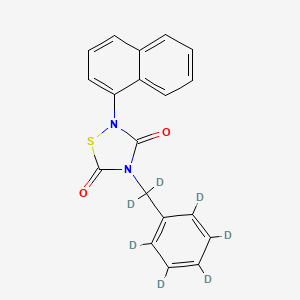

Structure

3D Structure

属性

分子式 |

C19H14N2O2S |

|---|---|

分子量 |

341.4 g/mol |

IUPAC 名称 |

4-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-2-naphthalen-1-yl-1,2,4-thiadiazolidine-3,5-dione |

InChI |

InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2/i1D,2D,3D,7D,8D,13D2 |

InChI 键 |

PMJIHLSCWIDGMD-DZFJQUJPSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43)[2H])[2H] |

规范 SMILES |

C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43 |

产品来源 |

United States |

Synthetic Methodologies and Deuterium Incorporation Strategies

Precursor Synthesis for the Thiadiazolidine Core

Cyclization Reactions and Reaction Conditions

The formation of the 1,2,4-thiadiazolidine-3,5-dione ring is typically achieved through a cyclization reaction involving an isocyanate and an isothiocyanate. In the context of Tideglusib synthesis, this involves the reaction of benzyl (B1604629) isocyanate and 1-naphthyl isothiocyanate.

A general and established method for the synthesis of 1,2,4-thiadiazolidine-3,5-diones is the oxidative condensation of an isocyanate with an isothiocyanate in the presence of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) biomedres.us. The reaction is typically carried out in a non-polar solvent like hexane or dichloromethane at a reduced temperature, for instance, 0 °C, and then allowed to proceed at room temperature biomedres.us. The reaction mixture is subsequently treated with water to hydrolyze any remaining reactive species before the product is isolated biomedres.us.

The reaction proceeds via the initial formation of a reactive intermediate from the isothiocyanate and sulfuryl chloride, which is then attacked by the isocyanate, leading to cyclization and the formation of the desired thiadiazolidine ring.

Table 1: Reaction Conditions for Thiadiazolidine Core Synthesis

| Parameter | Condition |

| Reactants | Isocyanate, Isothiocyanate |

| Reagent | Sulfuryl Chloride (SO₂Cl₂) |

| Solvent | Hexane, Dichloromethane (CH₂Cl₂) |

| Temperature | 0 °C to room temperature |

| Work-up | Aqueous work-up |

Functional Group Transformations

The primary functional group transformations in the synthesis of the precursors for the thiadiazolidine core involve the preparation of the isocyanate and isothiocyanate starting materials.

Benzyl isocyanate can be synthesized from benzylamine through various methods, including phosgenation or the use of phosgene equivalents. Similarly, 1-naphthyl isothiocyanate is commonly prepared from 1-naphthylamine. A standard method for this transformation is the reaction of the primary amine with thiophosgene (CSCl₂) or by the thermal or base-induced decomposition of a dithiocarbamate salt, which is formed from the reaction of the amine with carbon disulfide (CS₂) and a base.

These transformations are crucial for generating the reactive precursors necessary for the subsequent cyclization reaction that forms the core heterocyclic structure of Tideglusib.

Introduction of the Naphthalene (B1677914) Moiety

The naphthalene moiety is a key structural feature of Tideglusib, contributing to its binding affinity and pharmacological profile. Its introduction is an integral part of the synthetic strategy.

Electrophilic Aromatic Substitution Reactions

While not the primary route for the synthesis of Tideglusib itself, electrophilic aromatic substitution is a fundamental reaction for functionalizing naphthalene. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be used to introduce various substituents onto the naphthalene ring system. These reactions could be employed in the synthesis of precursors to 1-naphthylamine and subsequently 1-naphthyl isothiocyanate, should a substituted naphthalene be required. The regioselectivity of these substitutions is influenced by the directing effects of existing substituents on the naphthalene ring.

Coupling Reactions and Catalytic Systems

In the synthesis of Tideglusib, the naphthalene moiety is introduced through the use of 1-naphthyl isothiocyanate in the cyclization reaction biomedres.us. This reaction can be considered a form of coupling, where the naphthalene-containing fragment is directly incorporated into the final heterocyclic structure.

Alternative strategies for attaching an aryl group, such as a naphthalene ring, to a nitrogen atom in a heterocyclic compound often involve transition metal-catalyzed cross-coupling reactions. For instance, N-arylation of azoles and other nitrogen-containing heterocycles can be achieved using copper-catalyzed or palladium-catalyzed reactions with aryl halides or arylboronic acids. While not the standard method for Tideglusib, these coupling reactions represent a versatile approach for the synthesis of various N-aryl heterocyclic compounds.

Deuteration Techniques for Specific Isotopic Labeling of the Naphthalene Moiety

The synthesis of Tideglusib-d7 requires the specific incorporation of seven deuterium (B1214612) atoms onto the naphthalene ring. Several methods can be employed for the deuteration of aromatic compounds like naphthalene.

One common strategy is hydrogen-deuterium (H/D) exchange under acidic conditions. Naphthalene can undergo H/D exchange in the presence of strong deuterated acids such as trifluoroacetic acid-d (TFA-d) or trifluoromethanesulfonic acid (TFS) d-nb.info. The extent of deuteration can be controlled by the reaction time and the strength of the acid, with stronger acids promoting more complete exchange d-nb.info. This method could potentially be used to deuterate a naphthalene-containing precursor.

Another effective method involves the use of a Grignard reagent . A halogenated naphthalene derivative, for example, bromonaphthalene, can be converted to a Grignard reagent by reacting it with magnesium metal. Quenching this Grignard reagent with a deuterium source, such as deuterated water (D₂O), results in the incorporation of a deuterium atom at the position of the original halogen organicchemistrytutor.com. To achieve hepta-deuteration (d7), a poly-halogenated naphthalene precursor would be required.

Transition metal-catalyzed H/D exchange offers another route. Catalytic systems, for instance, those based on iridium or ruthenium, can facilitate the exchange of hydrogen atoms on an aromatic ring with deuterium from a suitable source, such as deuterium gas (D₂) or a deuterated solvent like benzene-d₆.

For the specific synthesis of this compound, a plausible approach would be to start with a commercially available, fully deuterated naphthalene, such as naphthalene-d8 . This starting material could then be functionalized to introduce a reactive group, for example, through nitration followed by reduction to form 1-aminonaphthalene-d7 (assuming one deuterium is lost during the functionalization process or starting with a specifically synthesized d7-naphthalene). This deuterated amine can then be converted to 1-isothiocyanatonaphthalene-d7 and subsequently reacted with benzyl isocyanate to yield the final this compound product.

Table 2: Potential Deuteration Strategies for the Naphthalene Moiety

| Method | Description | Deuterium Source |

| Acid-Catalyzed H/D Exchange | Treatment with a strong deuterated acid to promote the exchange of aromatic protons with deuterium. | TFA-d, TFS |

| Grignard Reaction | Formation of a Grignard reagent from a halogenated naphthalene followed by quenching with a deuterium source. | D₂O |

| Transition Metal Catalysis | Use of a metal catalyst to facilitate H/D exchange with a deuterium source. | D₂, Benzene-d₆ |

| Synthesis from Labeled Precursor | Utilizing a pre-deuterated starting material like naphthalene-d8 for the synthesis. | Naphthalene-d8 |

Deuterated Solvents and Reagents in Synthetic Steps

A plausible synthetic route to this compound involves the use of deuterated starting materials. The synthesis of the deuterated benzylamine precursor is a critical step. For instance, deuterated benzonitrile can be reduced to produce benzylamine with deuterium atoms on the phenyl ring. Subsequent reduction of the nitrile group using a deuterium source like lithium aluminum deuteride (LiAlD₄) would introduce deuterium at the benzylic position.

Alternatively, a common strategy involves the use of deuterated solvents, such as deuterium oxide (D₂O), in the presence of a suitable catalyst to facilitate hydrogen-deuterium exchange on the non-deuterated precursor.

Isotopic Exchange Reactions

Catalytic hydrogen-deuterium (H-D) exchange is a powerful technique for the selective incorporation of deuterium. For the synthesis of this compound, a palladium-on-carbon (Pd/C) or rhodium-on-carbon (Rh/C) catalyst could be employed in a deuterated solvent like D₂O. This method can facilitate the exchange of protons on the aromatic ring and the benzylic position of a suitable Tideglusib precursor or benzylamine starting material. The efficiency of the exchange is influenced by factors such as temperature, pressure, and reaction time.

Another approach is acid- or base-catalyzed exchange. For instance, treatment with a strong deuterated acid like deuterated trifluoroacetic acid (TFA-d) can promote deuterium exchange on the aromatic ring of the benzyl group. Base-catalyzed exchange, using a strong base in the presence of D₂O, can be effective for deuterating the benzylic position due to the increased acidity of these protons.

Purification and Isotopic Purity Assessment Methods

Following the synthesis and deuterium incorporation, purification of this compound is essential to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. Standard purification techniques for organic compounds are employed.

Chromatographic Methods:

Column Chromatography: This is a fundamental technique for purifying the crude product. Silica gel is a common stationary phase, and the mobile phase is a solvent system optimized to separate this compound from impurities based on polarity.

High-Performance Liquid Chromatography (HPLC): For achieving high chemical and isotopic purity, preparative HPLC is often the method of choice. A reversed-phase C18 column is typically used with a gradient of water and an organic solvent like acetonitrile or methanol as the mobile phase.

The purification process is critical for ensuring that the final compound is suitable for analytical characterization and further use.

Analytical Characterization of this compound Purity and Isotopic Enrichment

To confirm the identity, purity, and extent of deuterium incorporation in the synthesized this compound, a combination of analytical techniques is utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This technique is used to confirm the structure of the molecule and to assess the degree of deuteration. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated benzyl group would be significantly diminished or absent, providing a direct measure of isotopic enrichment.

²H NMR (Deuterium NMR): This method directly observes the deuterium nuclei, providing information about the location of the deuterium atoms within the molecule. The chemical shifts in the ²H NMR spectrum are analogous to those in the ¹H NMR spectrum.

Mass Spectrometry (MS):

Mass spectrometry is a crucial tool for determining the molecular weight and confirming the isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, allowing for the differentiation between the deuterated and non-deuterated species. The mass spectrum will show a characteristic isotopic cluster corresponding to the different isotopologues (molecules with varying numbers of deuterium atoms). The relative intensities of these peaks are used to calculate the isotopic purity.

Interactive Data Table: Hypothetical Analytical Data for this compound

| Analytical Technique | Parameter | Expected Result for this compound |

| ¹H NMR | Chemical Shift (δ) of Benzyl CH₂ | Signal significantly reduced or absent |

| Chemical Shift (δ) of Benzyl Phenyl Protons | Signals significantly reduced or absent | |

| ²H NMR | Chemical Shift (δ) | Peaks corresponding to the deuterated positions on the benzyl group |

| Mass Spectrometry | Molecular Ion Peak (M+H)⁺ | Expected m/z value increased by 7 compared to unlabeled Tideglusib |

| Isotopic Purity | >98% d₇ isotopologue |

Interactive Data Table: Research Findings on Deuterium Incorporation

| Synthetic Strategy | Catalyst/Reagent | Deuterium Source | Typical Isotopic Enrichment | Key Findings |

| Catalytic H-D Exchange | Pd/C or Rh/C | D₂O | High (>95%) | Effective for both aromatic and benzylic positions under optimized conditions. |

| Acid-Catalyzed Exchange | TFA-d | TFA-d | Moderate to High | Primarily effective for aromatic ring deuteration. |

| Base-Catalyzed Exchange | Strong Base (e.g., NaOD) | D₂O | High | Effective for deuteration of acidic protons, such as those at the benzylic position. |

| Reduction of Precursors | LiAlD₄ | LiAlD₄ | Very High (>98%) | Useful for introducing deuterium at specific sites via reduction of functional groups. |

Molecular Mechanism of Action and Target Interactions

Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Inhibition

Tideglusib acts as a powerful inhibitor of the GSK-3β isoform, a key focus of its therapeutic potential. drugbank.comnih.gov This inhibition is characterized by its unique kinetics and specific molecular interactions within the enzyme's active site.

A defining feature of Tideglusib's interaction with GSK-3β is its irreversible and non-competitive mode of inhibition with respect to Adenosine Triphosphate (ATP). drugbank.comnih.govnih.gov Unlike competitive inhibitors that vie with ATP for binding to the kinase's active site, Tideglusib binds to a different site on the enzyme. This non-competitive nature means that its inhibitory effect is not overcome by increasing concentrations of ATP. nih.gov

Research has demonstrated that the inhibition is irreversible, as the enzyme does not regain function even after the removal of unbound Tideglusib. nih.govnih.gov This is further supported by a dissociation rate constant that is not significantly different from zero, indicating a stable and long-lasting interaction between the inhibitor and the enzyme. nih.gov This irreversibility may be a key factor in its sustained biological effects. nih.govnih.gov

The specific and potent inhibition of GSK-3β by Tideglusib is attributed to its interaction with key amino acid residues within the enzyme's binding pocket. The cysteine residue at position 199 (Cys199) has been identified as playing a critical role in this interaction. drugbank.comnih.govmdpi.com While the precise nature of the bond is still under investigation, with studies using radiolabeled Tideglusib not definitively confirming a covalent bond, the importance of Cys199 is well-established. nih.govnih.gov

While Tideglusib is predominantly recognized for its potent inhibition of GSK-3β, it also exerts modulatory effects on the GSK-3α isoform. The two isoforms, GSK-3α and GSK-3β, share a high degree of homology within their kinase domains. In vitro kinase assays have provided quantitative data on the inhibitory potency of Tideglusib against both isoforms.

| Isoform | IC50 (nM) |

| GSK-3α | 908 |

| GSK-3β | 502 |

This table is based on data from a non-cell-based Z'-LYTE molecular assay and may not be directly transferable to a cellular context.

Modulation of Intracellular Signaling Pathways

The inhibition of GSK-3 by Tideglusib has profound consequences for a number of downstream intracellular signaling pathways that are critical for cell fate, proliferation, and survival.

Tideglusib has been shown to activate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway. nih.gov This pathway is a central regulator of cell growth, proliferation, and survival. GSK-3β is a downstream target of Akt, and its phosphorylation by Akt at Serine 9 leads to its inactivation. By directly inhibiting GSK-3β, Tideglusib can mimic the effects of Akt activation, thereby promoting cell survival and proliferation. nih.gov

Studies have demonstrated that Tideglusib can promote the phosphorylation of Akt, a key step in the activation of this pathway. nih.gov This activation can, in turn, influence a wide range of cellular processes, including the inhibition of apoptosis and the promotion of cell cycle progression. nih.gov

The biological effects of Tideglusib are not solely confined to its direct inhibition of GSK-3. The modulation of the PI3K/Akt pathway highlights an intricate interplay with other kinases and growth factor receptor signaling. For instance, the PI3K/Akt pathway is a major downstream effector of many receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR). nih.govtaylorandfrancis.com

The activation of EGFR by its ligands typically triggers the PI3K/Akt pathway, leading to cell proliferation and survival. nih.gov Research has shown that in aged skin, where EGFR expression and the activity of the PI3K/Akt pathway are diminished, Tideglusib can still activate the PI3K/Akt pathway. nih.gov This suggests that Tideglusib can bypass the need for upstream growth factor receptor activation to stimulate this crucial survival pathway. Furthermore, the combined use of Tideglusib and Epidermal Growth Factor (EGF) has been shown to have an enhanced effect on wound healing, indicating a synergistic interaction between the inhibitor and growth factor signaling. nih.gov This interplay underscores the complex and interconnected nature of cellular signaling networks and how a targeted inhibitor like Tideglusib can have broad cellular effects.

Downstream Molecular Effects on Protein Phosphorylation

Tideglusib, by irreversibly inhibiting GSK-3β, instigates a cascade of downstream effects on the phosphorylation state of numerous substrate proteins. drugbank.comnih.govnih.gov This inhibition is of a non-competitive nature with respect to ATP. drugbank.comnih.gov The allosteric nature of this inhibition allows for a subtle modulation of the enzyme, which can be crucial in avoiding certain undesirable effects associated with ATP-competitive inhibitors. nih.gov The following subsections detail the specific modulatory effects of Tideglusib on key protein targets.

Hyperphosphorylated Tau Protein Modulation

One of the most extensively studied effects of Tideglusib is its ability to modulate the hyperphosphorylation of the tau protein, a key feature in the pathology of Alzheimer's disease and other tauopathies like progressive supranuclear palsy (PSP). drugbank.comresearchgate.net GSK-3β is a primary kinase responsible for phosphorylating tau. nih.gov The inhibition of GSK-3β by Tideglusib leads to a significant decrease in the levels of phosphorylated tau. nih.gov

Pre-clinical studies in various animal models have consistently demonstrated that administration of Tideglusib reduces tau hyperphosphorylation. nih.govresearchgate.net This reduction in phosphorylated tau has been associated with several beneficial downstream outcomes, including a lower brain amyloid plaque load, prevention of neuronal loss, and improvements in learning and memory. nih.govnih.gov Clinical trials have also investigated this effect, although with mixed results on cognitive outcomes, a reduction in the progression of brain atrophy was noted in PSP patients, suggesting a tangible biological effect on the neurodegenerative process. researchgate.net

β-Catenin Phosphorylation and Stabilization

GSK-3β plays a critical role in the Wnt/β-catenin signaling pathway by phosphorylating β-catenin, which targets it for proteasomal degradation. drugbank.combiorxiv.org Inhibition of GSK-3β would be expected to prevent this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of various genes. biorxiv.orgmdpi.com

However, research indicates that Tideglusib's non-ATP competitive, allosteric inhibition of GSK-3β allows for a differential effect on its various substrates. nih.govmdpi.com Studies have shown that, unlike ATP-competitive GSK-3β inhibitors, Tideglusib does not appear to significantly interfere with β-catenin phosphorylation or lead to its accumulation in the nucleus of neuronal cells. nih.govmdpi.com This characteristic is considered a significant advantage, as chronic activation of the β-catenin pathway could carry oncogenic risks. mdpi.com The ability to selectively inhibit GSK-3β's effect on certain substrates like tau while sparing others like β-catenin is a key aspect of Tideglusib's pharmacological profile. nih.gov

TDP-43 Phosphorylation and Aggregation

TAR DNA-binding protein 43 (TDP-43) is another key protein implicated in neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD-TDP). nih.govnih.gov In these conditions, TDP-43 becomes hyperphosphorylated and forms aggregates in the cytoplasm of affected cells. nih.govnih.gov

GSK-3β is one of the kinases involved in the aberrant phosphorylation of TDP-43. nih.gov Research has demonstrated that GSK-3β activity is elevated in lymphoblasts from sporadic ALS patients, corresponding with increased TDP-43 phosphorylation. nih.gov Treatment with Tideglusib has been shown to:

Decrease the levels of phosphorylated TDP-43 in ALS patient-derived lymphoblasts. nih.govresearchgate.net

Restore the normal nuclear localization of TDP-43. nih.govresearcher.life

Prevent cell death in neuronal cell models by reducing TDP-43 phosphorylation. nih.govmdpi.com

Significantly reduce TDP-43 phosphorylation in the spinal cord of transgenic mouse models of TDP-43 proteinopathy. nih.govresearchgate.net

These findings suggest that Tideglusib restores the normal homeostasis and function of TDP-43 by mitigating its pathological hyperphosphorylation. nih.gov

| Affected Protein | Key Pathology | Effect of Tideglusib | Observed Outcome |

|---|---|---|---|

| Tau Protein | Hyperphosphorylation and aggregation in Alzheimer's Disease and PSP. drugbank.comresearchgate.net | Decreases phosphorylation by inhibiting GSK-3β. nih.gov | Reduced brain atrophy progression in PSP patients. researchgate.net |

| β-Catenin | Phosphorylation by GSK-3β leads to degradation. drugbank.combiorxiv.org | Does not significantly interfere with phosphorylation. nih.govmdpi.com | Avoids potential oncogenic risks from chronic pathway activation. mdpi.com |

| TDP-43 | Hyperphosphorylation and aggregation in ALS and FTLD. nih.govnih.gov | Reduces aberrant phosphorylation. nih.govresearchgate.net | Restores nuclear localization and homeostasis. nih.govresearcher.life |

Caspase Protein Cleavage (e.g., Caspase 3 and 9)

Caspases are a family of proteases that play essential roles in programmed cell death (apoptosis). nih.govnih.gov Caspase-9 is an initiator caspase, while Caspase-3 is an executioner caspase. umass.edu The cleavage of these proteins from their pro-form to their active form is a hallmark of apoptosis.

Studies investigating the neuroprotective effects of Tideglusib in models of hypoxic-ischemic brain injury have shown that the compound can reduce the cleavage of pro-apoptotic caspase proteins. researchgate.netnih.gov Specifically, treatment with Tideglusib was found to decrease the levels of cleaved Caspase-3 and Caspase-9. researchgate.netnih.gov This suggests that part of Tideglusib's neuroprotective mechanism involves the inhibition of apoptotic pathways. In contrast, other research has indicated that Tideglusib can induce apoptosis in human neuroblastoma cells, reporting a dose-dependent increase in pro-apoptotic proteins including Caspase-3 and Caspase-9. nih.gov This highlights the context-dependent nature of Tideglusib's effects on caspase-mediated pathways.

STAT3 and Notch1 Pathway Modulation

The Signal Transducer and Activator of Transcription 3 (STAT3) and Notch1 pathways are involved in a wide range of cellular processes, including development, cell survival, and inflammation. nih.govnih.govresearchgate.net In the context of brain injury, these pathways can be dysregulated.

| Pathway/Protein | Tideglusib's Effect in Hypoxic-Ischemic Injury Model | Associated Outcome |

|---|---|---|

| Caspase-3 Cleavage | Reduced. researchgate.netnih.gov | Inhibition of apoptosis. nih.gov |

| Caspase-9 Cleavage | Reduced. researchgate.netnih.gov | Inhibition of apoptosis. nih.gov |

| STAT3 Phosphorylation | Reduced. researchgate.netnih.gov | Neuroprotection. nih.gov |

| Notch1 Protein Level | Enhanced. researchgate.netnih.gov | Neuroprotection. nih.gov |

Preclinical Pharmacological Investigations in Disease Models

In Vitro Cellular and Biochemical Studies

Regulation of Cellular Proliferation, Migration, and Apoptosis in Cell Lines

Tideglusib has demonstrated significant effects on the regulation of cell behavior in various cancer cell lines, particularly neuroblastoma. In studies using human neuroblastoma cell lines such as SH-SY5Y, SK-N-SH, and IMR-32, Tideglusib was shown to inhibit cellular proliferation and reduce cell viability in a dose- and time-dependent manner. aub.edu.lbresearchgate.net A concentration of 25µM was found to achieve approximately a 50% inhibitory effect on the proliferation of both SH-SY5Y and SK-N-SH cells after 72 hours of treatment. researchgate.net

The compound also effectively hinders cell migration, a key process in cancer metastasis. aub.edu.lb In a wound-healing assay, treatment with 25µM of Tideglusib significantly impaired the ability of SH-SY5Y and SK-N-SH cells to migrate and close the wound, with 60% and 70% of the wound remaining open, respectively, after 48 hours.

Furthermore, Tideglusib has been shown to induce apoptosis (programmed cell death) in neuroblastoma cells. In IMR32 cells, treatment resulted in a significant dose-dependent increase in the expression of pro-apoptotic proteins, including PARP and caspases-3, -7, and -9. This induction of apoptosis was accompanied by an accumulation of cells in the sub-G0/G1 phase of the cell cycle, indicative of cell death.

| Cell Line | Process Affected | Key Finding | Effective Concentration |

|---|---|---|---|

| SH-SY5Y, SK-N-SH | Proliferation/Viability | Significant dose-dependent reduction. researchgate.net | ~50% inhibition at 25µM after 72h. researchgate.net |

| SH-SY5Y, SK-N-SH | Migration | Inhibited wound closure. aub.edu.lb | 25µM. |

| IMR32 | Apoptosis | Increased pro-apoptotic proteins and sub-G0/G1 cell population. | Not specified. |

Induction of Myodifferentiation in Cell Cultures

The role of GSK-3β in repressing terminal myogenic differentiation has prompted investigations into whether its inhibition by Tideglusib could induce this process in relevant cell models. nih.gov In preclinical testing against patient-derived xenograft (PDX) models of alveolar rhabdomyosarcoma (aRMS) and embryonal rhabdomyosarcoma (eRMS), Tideglusib demonstrated effective on-target activity, reducing GSK-3β-mediated phosphorylation. nih.govoncotarget.com However, despite this biochemical efficacy, Tideglusib as a single agent did not induce myodifferentiation or have an effect on tumor progression in these rhabdomyosarcoma models. nih.govoncotarget.com Unexpectedly, treatment led to a reduction in myogenin, a key myogenic regulatory factor, in the tumors. oncotarget.com These findings suggest that for these specific cancer types, GSK-3β inhibition alone may be insufficient to promote myogenic differentiation. nih.gov

Effects on Neuronal Survival and Neurogenesis in Cell Models

Tideglusib has shown significant neuroprotective and neurogenic properties in various in vitro neurodegenerative models. nih.gov In studies using induced pluripotent stem cell (iPSC)-derived cortical neurons from patients with SPG11, a form of hereditary spastic paraplegia, Tideglusib treatment rescued observed neuronal impairments. nih.gov Specifically, it ameliorated the neuritic pathology, characterized by shorter and less complex neurites, and restored the increased levels of neuronal cell death back to control levels. nih.gov This suggests a role for Tideglusib in promoting neuronal survival and complexity. nih.gov

The neuroprotective effects were also observed in other models. For instance, Tideglusib was effective in preventing cell death caused by ethacrynic acid in human neuroblastoma SH-SY5Y cells. nih.govresearchgate.net The compound has been reported to forestall apoptosis in both human neuroblastoma cells and murine primary neurons. researchgate.net These results highlight the potential of Tideglusib to support the survival and health of neurons under pathological stress. nih.gov

In Vivo Animal Model Studies

Neuroprotective and Anti-inflammatory Effects in Rodent Models

In vivo studies in rodent models have substantiated the neuroprotective and anti-inflammatory effects of Tideglusib observed in cell cultures. nih.gov Administration of the compound has been shown to inhibit the activation of astrocytes and microglial cells, which are key mediators of neuroinflammation in the brain. drugbank.com In a neonatal mouse model of hypoxic-ischemic (HI) brain injury, pretreatment with Tideglusib significantly reduced the cerebral infarct volume at both 24 hours and 7 days post-injury. nih.gov This neuroprotective effect was associated with a reduction in the expression of glial fibrillary acidic protein (GFAP), a marker of astrogliosis, and a decrease in the cleavage of pro-apoptotic caspases. nih.gov

Similarly, in a rat model of ischemic stroke (ischemia/reperfusion injury), prophylactic treatment with Tideglusib significantly improved neurobehavioral outcomes and reduced brain damage. researchgate.net The treatment also attenuated the increases in markers of oxidative stress and pro-inflammatory cytokines, including TNF-α and IL-1β. researchgate.net

| Animal Model | Disease/Injury | Key Effects of Tideglusib |

|---|---|---|

| Neonatal Mice | Hypoxic-Ischemic Brain Injury | Reduced cerebral infarct volume; Decreased GFAP expression; Reduced caspase cleavage. nih.gov |

| Rats | Ischemic Stroke (I/R) | Improved neurobehavioral parameters; Reduced brain damage; Attenuated inflammatory cytokines (TNF-α, IL-1β). researchgate.net |

| General | Neuroinflammation | Inhibited activation of astrocytes and microglial cells. drugbank.com |

Impact on Cognitive Function and Learning in Transgenic Models

Preclinical studies in transgenic mouse models of Alzheimer's disease (AD) have demonstrated Tideglusib's potential to improve cognitive deficits. nih.gov In amyloid precursor protein/Tau transgenic mice, sustained oral administration of Tideglusib led to an improvement in cognitive and behavioral deficits. nih.gov These functional improvements were accompanied by significant reductions in key AD-related pathologies, including Tau hyperphosphorylation, amyloid deposition, and plaque-associated astrocytic proliferation, as well as reduced neuronal loss. nih.gov These findings are supported by other reports from pre-clinical trials that note an enhancement in learning and memory. drugbank.com The collective data from these transgenic models suggest that by targeting GSK-3β, Tideglusib can mitigate both the pathological hallmarks and the cognitive consequences of the disease in these specific animal models. nih.gov

Modulation of Amyloid Plaque Load and Neurofibrillary Tangles in AD Animal Models

Preclinical investigations in animal models of Alzheimer's disease (AD) have demonstrated that Tideglusib may impact the hallmark pathologies of the disease. drugbank.comresearchgate.net The mechanism is linked to its inhibition of glycogen (B147801) synthase kinase-3 beta (GSK-3β), a kinase implicated in the formation of both amyloid plaques and neurofibrillary tangles (NFTs). drugbank.com Studies have reported that the administration of Tideglusib can lead to a reduction in brain amyloid plaque load. drugbank.com

Furthermore, GSK-3β is known to hyperphosphorylate the tau protein, a key event in the formation of NFTs, which are strongly correlated with the severity of dementia. drugbank.comnih.govresearcher.life By inhibiting GSK-3β, Tideglusib has been shown in preclinical models to decrease tau hyperphosphorylation. drugbank.comresearchgate.net This action suggests a potential to interfere with the development of neurofibrillary tangles, a critical aspect of AD pathology. drugbank.com These studies in transgenic mice indicated that Tideglusib could reduce a range of disease-related outcomes, including both amyloid deposition and tau phosphorylation in key brain regions like the hippocampus and entorhinal cortex. researchgate.net

Therapeutic Effects in Specific Disease Models

In various animal models designed to replicate aspects of Alzheimer's disease, Tideglusib has shown neuroprotective effects. drugbank.com Transgenic mouse models of AD, which are developed to exhibit pathologies like amyloid plaque accumulation and cognitive deficits, have been instrumental in these investigations. limav.orgmdpi.com Pre-clinical trials using these models reported that treatment with Tideglusib could lead to the prevention of neuronal loss and an enhancement of learning and memory. drugbank.com The therapeutic potential is linked to the significant upregulation of its target, GSK-3, in the brains of patients with Alzheimer's disease. drugbank.com The inhibition of GSK-3 is also thought to protect neurons against excitotoxicity. drugbank.com These findings in animal models provided the foundational evidence for exploring Tideglusib's potential in clinical settings for neurodegenerative conditions. researchgate.net

Research in mouse models of Amyotrophic Lateral Sclerosis (ALS) has explored Tideglusib as a potential therapeutic agent. clinicaltrials.govmdpi.com A primary focus of this research is the protein TDP-43, whose aggregation and hyperphosphorylation are pathological hallmarks in approximately 97% of ALS cases. mdpi.comnih.gov The kinase GSK-3β is directly involved in the phosphorylation of TDP-43. mdpi.comnih.gov

In the Prp-hTDP-43A315T transgenic mouse model of ALS, chronic oral treatment with Tideglusib was found to successfully reduce the increased levels of phosphorylated TDP-43 in the spinal cord. mdpi.comnih.gov Further studies demonstrated that Tideglusib treatment not only decreased the levels of phospho-TDP-43 but also helped restore its normal localization within the nucleus in cellular and animal models. mdpi.comresearchgate.netresearchgate.net By inhibiting GSK-3β, Tideglusib addresses a key mechanism in the molecular pathology of ALS, demonstrating neuroprotective effects in these preclinical models. mdpi.com

Table 1: Effects of Tideglusib in ALS Models

| Model System | Key Pathological Feature | Effect of Tideglusib | Source |

| Prp-hTDP-43A315T Mouse Model | Increased TDP-43 phosphorylation in the spinal cord | Reduced phosphorylation of TDP-43 | mdpi.comnih.gov |

| Lymphoblasts from sporadic ALS patients | Increased TDP-43 phosphorylation and cytosolic accumulation | Decreased phospho-TDP-43 levels and recovery of nuclear localization | mdpi.comresearchgate.net |

| Human TDP-43 Neuroblastoma Model | Cytosolic TDP-43 accumulation | Recovery of TDP-43 nuclear localization | mdpi.comnih.gov |

Tideglusib has been investigated for its neuroprotective effects in neonatal mouse models of hypoxic-ischemic (HI) brain injury, a condition analogous to stroke in newborns. researchgate.netnih.gov In a model involving postnatal day 7 mouse pups, administration of Tideglusib prior to the onset of ischemia resulted in a significant reduction in cerebral infarct volume when measured at both 24 hours and 7 days post-injury. nih.gov

The mechanism of this neuroprotection involves the modulation of several key signaling molecules. nih.gov Treatment with Tideglusib was shown to increase the phosphorylation of GSK-3β at Ser9 and Akt at Ser473, which are indicative of their inactivation and activation, respectively. nih.gov Additionally, Tideglusib reduced the expression of the glial fibrillary acidic protein (GFAP), a marker of astrogliosis, and decreased the cleavage of pro-apoptotic proteins caspase-3 and caspase-9 following the HI injury. nih.gov These results indicate that Tideglusib confers neuroprotection against hypoxic-ischemic brain damage in the neonatal period. researchgate.netnih.gov

The efficacy of Tideglusib in promoting wound repair has been studied in aged rat models, which typically exhibit impaired healing processes. nih.govnih.gov Research has shown that in aged skin, the PI3K/Akt signaling pathway has decreased activity, partly due to reduced expression of the Epidermal Growth Factor Receptor (EGFR). nih.govnih.govresearchgate.net Tideglusib was found to accelerate wound healing in aged rats by directly activating this PI3K/Akt pathway. nih.govnih.gov

In studies comparing young (2-month-old), middle-aged (17-month-old), and old (23-month-old) rats, Tideglusib treatment significantly improved the wound healing rate from day 7 to day 14 post-injury compared to controls. nih.gov For instance, at day 7, the wound healing rate in 17-month-old rats increased from 23.98% in the control group to 35.93% in the Tideglusib group. nih.gov Similarly, in 23-month-old rats, the rate increased from 18.76% to 31.41%. nih.gov This trend of accelerated healing continued through day 14. nih.govnih.gov The combined application of Tideglusib and Epidermal Growth Factor (EGF) was noted to further enhance this positive effect. nih.govnih.gov

Table 2: Wound Healing Rate (%) in Aged Rats with Tideglusib Treatment

| Age Group | Treatment | Day 7 Healing Rate (%) | Day 10 Healing Rate (%) | Day 14 Healing Rate (%) | Source |

| 17 Months | Control | 23.98 ± 1.92 | - | - | nih.gov |

| 17 Months | Tideglusib | 35.93 ± 2.99 | - | - | nih.gov |

| 23 Months | Control | 18.76 ± 2.33 | - | - | nih.gov |

| 23 Months | Tideglusib | 31.41 ± 2.27 | - | - | nih.gov |

Data presented as mean ± standard deviation. Dashes indicate data not specified in the source for that time point.

The therapeutic potential of Tideglusib has been explored in the context of rhabdomyosarcoma (RMS), the most common soft-tissue malignancy in children. researchgate.net Preclinical testing has utilized Patient-Derived Xenograft (PDX) models, which involve implanting fresh tumor samples from patients into immunocompromised mice. drugbank.comnih.govnih.gov These models are considered highly valuable as they closely replicate the characteristics of the original patient's tumor, including its genetic, molecular, and histopathological features. researchgate.netnih.gov The use of RMS PDX models allows for the preclinical evaluation of novel therapeutic strategies in a system that mirrors human tumor biology. nih.govnih.gov Research has been conducted to assess the efficacy of the GSK-3β inhibitor Tideglusib in this specific preclinical setting, forming part of the broader effort to identify more effective treatments for RMS. drugbank.com

Biomarker Changes in Animal Tissues and Biofluids

The administration of Tideglusib in preclinical models of Myotonic Dystrophy Type 1 has been associated with measurable changes in specific biomarkers in animal tissues and biofluids, reflecting its mechanism of action and therapeutic effects. These biomarker changes provide evidence of target engagement and downstream pharmacological activity.

One of the primary biomarker changes observed is the normalization of the GSK3β-CUGBP1 pathway. mdpi.comwithpower.com In DM1 models, GSK3β is hyperactive, leading to the dysregulation of CUGBP1. mdpi.commyotonic.org Treatment with Tideglusib directly inhibits GSK3β, and studies have demonstrated a correction of GSK3β and CELF1 (CUGBP1) levels in DM1 myoblasts. nih.gov This indicates successful target engagement in relevant cell types.

Furthermore, Tideglusib treatment has been shown to reduce the levels of toxic mutant DMPK mRNA in myoblasts from individuals with DM1. withpower.com The accumulation of this toxic RNA is a central pathogenic event in DM1, and its reduction is a key therapeutic goal.

At the level of gene expression, investigations in the HSALR mouse model revealed that Tideglusib treatment corrected the expression of approximately 17% of genes that are misregulated in the muscles of these mice. mdpi.com A notable example is the correction of the expression of the chloride channel 1 (Clcn1) gene. mdpi.com Aberrant splicing of Clcn1 mRNA is responsible for myotonia, a hallmark symptom of DM1. The restoration of proper Clcn1 expression provides a molecular explanation for the observed improvement in myotonia in Tideglusib-treated animals.

While specific data on biofluid biomarkers from preclinical studies are not extensively detailed in the provided search results, clinical studies that followed have included assessments of biomarkers such as creatine (B1669601) kinase, which is an indicator of muscle integrity. prnewswire.com The preclinical findings, however, have been crucial in establishing the molecular and cellular effects of Tideglusib, paving the way for its clinical development.

| Biomarker | Tissue/Cell Type | Observed Change with Tideglusib Treatment | References |

| GSK3β | Myoblasts, Muscle | Normalization of activity/levels | nih.gov |

| CELF1 (CUGBP1) | Myoblasts | Normalization of levels | nih.gov |

| Toxic DMPK RNA | Myoblasts | Reduced expression | nih.govwithpower.com |

| Clcn1 Gene Expression | Muscle | Correction of expression | mdpi.com |

| Misregulated Genes | Muscle | Correction of ~17% of misregulated genes | mdpi.com |

Pharmacokinetic and Metabolic Research Preclinical and in Vitro

Preclinical Pharmacokinetic Profiling in Animal Models

No publicly available studies were identified that have characterized the pharmacokinetic profile of Tideglusib-d7 in animal models. Such studies would be essential to understand how the deuteration of Tideglusib affects its behavior in a biological system.

Absorption, Distribution, and Elimination Dynamics

Information regarding the rate and extent of absorption, the pattern of distribution throughout the body, and the mechanisms and speed of elimination for this compound is not present in the available literature.

Tissue Biodistribution Studies (e.g., Brain, Liver, Kidney)

There are no published reports on the concentration of this compound in specific tissues such as the brain, liver, and kidneys following administration in preclinical models. These studies would be critical for assessing target engagement and potential off-target accumulation.

Excretion Pathways (e.g., Urine, Feces, Bile)

The routes by which this compound and its potential metabolites are removed from the body have not been described in any available scientific reports. Understanding the primary excretion pathways is a fundamental aspect of a compound's pharmacokinetic profile.

Influence of Deuteration on Pharmacokinetic Parameters (e.g., half-life, clearance)

While the primary rationale for deuterating a drug is often to favorably alter its pharmacokinetic properties, no comparative data for this compound and Tideglusib has been published. Deuteration can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, which can slow down metabolic processes, potentially leading to a longer half-life and reduced clearance. researchgate.netnih.gov However, without specific experimental data for this compound, any discussion on this topic remains speculative.

In Vitro Metabolic Pathway Elucidation

The metabolic fate of this compound has not been detailed in published in vitro studies.

Identification of Metabolizing Enzymes and Pathways (e.g., Cytochrome P450, UGT)

The specific Cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) enzymes responsible for the metabolism of Tideglusib, and by extension this compound, have not been identified in the public domain. nih.govnih.govnih.gov In vitro studies using human liver microsomes or recombinant enzymes are typically employed to determine which enzymes are involved in a drug's metabolism, but such data for Tideglusib or its deuterated analogue is not available.

Metabolite Identification and Structural Characterization

Currently, there is no specific information available in the public domain that identifies or structurally characterizes the metabolites of this compound. Drug metabolism studies for the parent compound, Tideglusib, are also not extensively detailed in readily accessible literature, with some databases explicitly stating that metabolism data is not available. drugbank.com In vitro and in vivo studies are essential to elucidate the biotransformation pathways of this compound, which would likely involve analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize the chemical structures of its metabolites.

Role of Deuterium (B1214612) in Modulating Metabolic Stability and Pathways

The strategic incorporation of deuterium in drug candidates, a process known as deuteration, is a well-established method to improve metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond, often mediated by cytochrome P450 (CYP) enzymes. This phenomenon, known as the kinetic isotope effect, can lead to a reduced rate of metabolism, potentially increasing the drug's half-life and exposure.

While the general principles of deuteration suggest that this compound would exhibit enhanced metabolic stability compared to Tideglusib, specific studies quantifying this effect or detailing any shifts in metabolic pathways for this compound have not been publicly reported. Such studies would be crucial to understand if deuteration simply slows the metabolism of the parent drug or if it leads to a "metabolic switching" phenomenon, where alternative metabolic pathways become more prominent.

Cross-Species Metabolic Differences (In Vitro-In Vivo Correlation)

Information regarding the cross-species metabolic differences for this compound is not available. Typically, in preclinical drug development, in vitro studies using liver microsomes or hepatocytes from various species (e.g., mouse, rat, dog, monkey, and human) are conducted to identify potential differences in metabolic profiles. These in vitro findings are then correlated with in vivo data from animal models to predict human metabolism and pharmacokinetics. Given the lack of published metabolite identification for this compound, no data on its comparative metabolism across different species or the correlation between in vitro and in vivo results can be provided at this time.

Pharmacokinetic-Pharmacodynamic Correlations in Preclinical Models

Preclinical studies on the parent compound, Tideglusib, have established a clear link between its pharmacokinetic profile and its pharmacodynamic effects, primarily the inhibition of GSK-3β. mdpi.comnih.govbiorxiv.org These studies have demonstrated that oral administration of Tideglusib leads to reduced Tau hyperphosphorylation, decreased amyloid plaque load, and improved cognitive function in animal models of neurodegenerative diseases. drugbank.commdpi.com For instance, in vivo studies in mouse models of Duchenne muscular dystrophy have shown that treatment with Tideglusib resulted in increased muscle mass and strength. biorxiv.org Another study in a mouse model of amyotrophic lateral sclerosis (ALS) showed that chronic oral treatment with Tideglusib reduced TDP-43 phosphorylation in the spinal cord. nih.gov

A phase 2 clinical study of Tideglusib (AMO-02) in adolescents and adults with congenital and childhood-onset myotonic dystrophy type 1 demonstrated dose-dependent increases in plasma exposure. nih.gov Furthermore, a significant correlation was observed between drug exposure (cumulative area under the curve) and clinical improvements in central nervous system and neuromuscular symptoms. nih.gov

Advanced Analytical Methodologies for Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

The cornerstone of quantitative bioanalysis for Tideglusib-d7 lies in the application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and selectivity, making it ideal for the complex biological matrices encountered in preclinical and clinical research.

Use of Internal Standards

The use of an appropriate internal standard (IS) is fundamental to a reliable LC-MS/MS assay, as it corrects for variations in sample processing and instrument response. In the quantification of Tideglusib, Warfarin (B611796) has been successfully employed as an internal standard. nih.gov

However, the ideal internal standard is a stable isotope-labeled version of the analyte itself. Therefore, in studies involving Tideglusib, this compound serves as an exemplary internal standard for the quantification of the non-deuterated drug. Deuterated analogues are preferred because they co-elute with the analyte and have nearly identical chemical properties, which helps to compensate for matrix effects and variations in ionization efficiency, leading to improved accuracy and precision.

Sensitivity, Specificity, and Reproducibility in Research Settings

The developed LC-MS/MS methods for Tideglusib have demonstrated high sensitivity, with a linear response established in the nanogram per milliliter range (e.g., 20.2–1008 ng/mL). nih.gov The specificity of the method ensures that the detected signal corresponds solely to the analyte of interest, without interference from other compounds in the biological matrix.

Reproducibility is assessed through intra- and inter-day accuracy and precision measurements. For the Tideglusib assay, the intra- and inter-day accuracy and precision have been reported to be within acceptable limits, typically in the range of 4.61–12.6% and 6.04–11.8%, respectively, demonstrating the method's robustness for research applications. nih.gov

| Validation Parameter | Finding | Reference |

| Linearity Range | 20.2–1008 ng/mL | nih.gov |

| Intra-day Accuracy & Precision | 4.61–12.6% | nih.gov |

| Inter-day Accuracy & Precision | 6.04–11.8% | nih.gov |

Spectroscopic Techniques for Structural Elucidation and Isotopic Analysis

Beyond quantification, spectroscopic techniques are vital for confirming the structural integrity and isotopic labeling of this compound, as well as for identifying its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Confirmation

The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum, but the signals correspond to the deuterium nuclei. This allows researchers to verify that the deuterium atoms have been incorporated at the intended positions within the Tideglusib molecule. The integration of the signals in the ²H NMR spectrum can also be used to determine the isotopic enrichment at each labeled site.

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification of drug metabolites. The high mass accuracy of HRMS instruments allows for the determination of the elemental composition of metabolites, providing crucial clues to their structure. When studying the metabolism of Tideglusib, HRMS can be used to detect and identify metabolites in various biological samples.

The use of this compound in metabolic studies offers a significant advantage. The mass shift of 7 Da (or a fraction thereof, depending on the number of deuterium atoms retained in the metabolite) creates a characteristic isotopic pattern that makes it easier to distinguish drug-related metabolites from the vast number of endogenous compounds present in a biological sample. By comparing the mass spectra of samples from subjects treated with Tideglusib versus this compound, researchers can confidently identify metabolites and elucidate the metabolic pathways of the drug. This approach, often combined with tandem mass spectrometry (MS/MS) for fragmentation analysis, allows for a detailed structural characterization of the metabolites.

Chromatographic Separations for Compound Purity and Metabolite Profiling

The isotopic purity of this compound and its concentration in biological matrices are critical parameters in preclinical and clinical studies. Chromatographic techniques, particularly when coupled with mass spectrometry, provide the necessary selectivity and sensitivity for these analytical challenges. The choice of chromatographic mode is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix. For this compound and its potential metabolites, a range of chromatographic strategies can be employed to ensure accurate quantification and comprehensive metabolic profiling.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites

While specific applications of Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound are not extensively documented in current literature, this technique is a powerful tool for the analysis of polar metabolites that are often generated during drug metabolism. chromatographyonline.comchromatographyonline.com Metabolic processes can introduce hydrophilic functional groups, such as hydroxyl or carboxyl moieties, onto a parent compound like Tideglusib, resulting in metabolites with increased polarity. These polar metabolites are often poorly retained on traditional reversed-phase columns. uva.nl

HILIC provides an alternative separation mechanism, utilizing a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous solvent. chromatographyonline.comnih.gov This allows for the retention and separation of polar compounds that would otherwise elute in or near the void volume in reversed-phase chromatography. uva.nl The elution of analytes in HILIC is facilitated by increasing the aqueous content of the mobile phase.

The advantages of using HILIC, particularly in conjunction with mass spectrometry, include enhanced ionization efficiency in the electrospray source due to the high organic content of the mobile phase, leading to improved sensitivity. chromatographyonline.com Given that Tideglusib could undergo metabolic transformations leading to more polar derivatives, HILIC would be an invaluable technique for their separation and characterization.

Table 1: Potential HILIC Method Parameters for this compound Polar Metabolite Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Amide, bare silica, or zwitterionic columns are commonly used for the separation of a wide range of polar metabolites. chromatographyonline.comnih.gov |

| Mobile Phase A | Aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) to control pH and ionic strength. |

| Mobile Phase B | Acetonitrile. |

| Gradient | A gradient starting with a high percentage of acetonitrile, gradually increasing the aqueous component to elute polar metabolites. |

| Detection | Tandem Mass Spectrometry (MS/MS) for sensitive and selective detection and quantification. |

Other Chromatographic Modes

Besides HILIC, other chromatographic techniques are essential for the comprehensive analysis of this compound, its purity, and its pharmacokinetic profile.

Reversed-Phase Liquid Chromatography (RPLC)

Reversed-phase liquid chromatography is a widely used and robust technique for the analysis of moderately polar to nonpolar compounds. A validated LC-MS/MS method for the quantification of Tideglusib in mouse plasma has been developed using this mode. researchgate.netnih.gov This method employs a C18 stationary phase, which is nonpolar, and a mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an aqueous buffer (ammonium acetate). researchgate.netnih.gov

In this technique, Tideglusib is retained on the column through hydrophobic interactions, and its elution is modulated by the proportion of the organic solvent in the mobile phase. This method has demonstrated high sensitivity and specificity for the quantification of Tideglusib in a complex biological matrix like plasma. nih.gov Given that this compound has nearly identical chromatographic behavior to its non-deuterated counterpart, this RPLC method is directly applicable for its use as an internal standard in pharmacokinetic studies.

Table 2: Published RPLC-MS/MS Method for Tideglusib Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Atlantis dC18 | researchgate.netnih.gov |

| Mobile Phase A | Acetonitrile | researchgate.netnih.gov |

| Mobile Phase B | 5mM ammonium acetate (B1210297) in water | researchgate.netnih.gov |

| Flow Mode | Gradient | researchgate.netnih.gov |

| Detection | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | researchgate.netnih.gov |

Other chromatographic modes such as normal-phase chromatography (NPC) and ion-exchange chromatography (IEC) could also be considered for specific applications. NPC, which utilizes a polar stationary phase and a nonpolar mobile phase, could offer alternative selectivity for the separation of Tideglusib from its structurally similar impurities. Ion-exchange chromatography would be applicable if Tideglusib or its metabolites possess ionizable functional groups, allowing for separation based on charge. The selection of the most appropriate chromatographic mode is contingent on the specific analytical goal, whether it is for purity assessment, pharmacokinetic analysis, or metabolite profiling.

Computational and Structural Modeling Studies

Molecular Docking and Dynamics Simulations of Tideglusib-d7 with GSK-3β

Computational studies, including molecular docking and molecular dynamics (MD) simulations, are instrumental in elucidating the binding mechanisms of inhibitors to their target proteins. ijpras.comnih.gov For this compound, these studies would be largely informed by the existing models of Tideglusib's interaction with GSK-3β.

Elucidation of Binding Conformations and Interactions

MD simulations on Tideglusib have been used to validate docking poses and analyze the stability of the protein-ligand complex over time. informaticsjournals.co.in These simulations provide insights into the dynamic nature of the interactions and the conformational changes that may occur upon binding. For this compound, MD simulations would be crucial to confirm that the deuteration does not introduce any unforeseen steric clashes or unfavorable conformational changes that might disrupt the established binding mode.

Influence of Deuteration on Binding Energetics (Theoretical Aspects)

The primary influence of deuteration on binding energetics stems from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. informaticsjournals.co.in This difference can affect the rate of metabolic reactions involving the cleavage of this bond.

From a theoretical standpoint, while the equilibrium binding affinity (and thus the binding energy in a static docking model) is not expected to change significantly with deuteration, the kinetics of the interaction might be altered. If the formation of the covalent bond with Cys199 involves a rate-limiting step where a C-H bond is broken, replacing hydrogen with deuterium (B1214612) could theoretically slow down this process. However, since Tideglusib is an irreversible inhibitor, the stability of the final complex is of greater importance. The stronger C-D bond could potentially lead to a more stable covalent adduct with the enzyme, although this effect is likely to be subtle.

Table 1: Theoretical Impact of Deuteration on Tideglusib-GSK-3β Interaction

| Parameter | Expected Influence of Deuteration | Rationale |

| Binding Mode | Minimal to no change | The overall shape and key interacting groups of the molecule remain the same. |

| Binding Affinity (Equilibrium) | Negligible change | Isotopic substitution does not significantly alter the electronic properties that govern non-covalent interactions. |

| Kinetics of Covalent Bond Formation | Potential decrease in rate | Kinetic Isotope Effect (KIE) if C-H bond cleavage is the rate-determining step. |

| Stability of Covalent Adduct | Potential slight increase | The C-D bond is stronger than the C-H bond, potentially leading to a more stable complex. |

Structure-Activity Relationship (SAR) Elucidation using Computational Approaches

Structure-activity relationship (SAR) studies are fundamental in drug discovery, correlating a molecule's chemical structure with its biological activity. unipa.itcsic.es Computational approaches play a vital role in defining these relationships.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical algorithms that predict the biological activity of chemical compounds based on their molecular structure. ijpras.comacs.org These models are built by correlating the activity of a set of compounds with their calculated molecular descriptors. japsonline.com

While no specific QSAR models for this compound have been published, the development of such a model would follow established principles. A dataset of Tideglusib analogues, including their deuterated and non-deuterated forms, along with their corresponding GSK-3β inhibitory activities, would be required. Descriptors sensitive to isotopic substitution, such as those related to molecular weight and vibrational frequencies, would be included in the modeling process. The resulting QSAR model could then be used to predict the activity of novel deuterated analogues. arxiv.org

Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based drug design approaches are central to the development of new inhibitors. iaanalysis.comrsc.org

Ligand-Based Drug Design (LBDD): This approach relies on the knowledge of molecules known to interact with a target. nih.govacs.org In the context of this compound, LBDD would involve creating pharmacophore models based on the essential structural features of Tideglusib and other known GSK-3β inhibitors. acs.org These models would highlight the key chemical functionalities required for activity. The deuterated methyl group could be considered as a specific modification within the pharmacophore to explore its impact on metabolic stability and activity.

Structure-Based Drug Design (SBDD): SBDD utilizes the three-dimensional structure of the target protein to design and optimize inhibitors. escholarship.org Given that the crystal structure of GSK-3β is available, SBDD for this compound would involve using the existing co-crystal structures of GSK-3β with inhibitors to guide the design of new deuterated compounds. nih.govnih.gov The primary aim would be to maintain the optimal interactions observed for Tideglusib while leveraging the benefits of deuteration to improve pharmacokinetic properties.

Prediction of Pharmacokinetic and Metabolic Properties via Computational Methods

A significant advantage of deuteration is the potential to improve a drug's pharmacokinetic profile, primarily by slowing down its metabolism. informaticsjournals.co.inmdpi.com Computational tools are increasingly used to predict these properties early in the drug discovery process. nih.govgithub.com

In-silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models can be employed to estimate the pharmacokinetic properties of this compound. ub.edu These models use the chemical structure to predict parameters such as solubility, membrane permeability, plasma protein binding, and metabolic stability. frontiersin.orguzh.ch

Table 2: Predicted Pharmacokinetic Properties of this compound vs. Tideglusib

| Pharmacokinetic Parameter | Predicted Change for this compound | Computational Prediction Method |

| Metabolic Stability | Increased | In-silico metabolism prediction tools (e.g., predicting sites of metabolism and the impact of KIE). |

| Half-life (t½) | Increased | Derived from predicted lower clearance rates in pharmacokinetic models. |

| Plasma Exposure (AUC) | Increased | Consequence of reduced metabolic clearance predicted by ADME models. |

| Solubility | Minimal to no change | Predicted by QSAR-based solubility models. |

| Permeability | Minimal to no change | Predicted by in-silico permeability models (e.g., Caco-2 permeability). |

In Silico ADME Prediction for Deuterated Compounds

The process of drug discovery and development places significant emphasis on the early prediction of a candidate molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net Unfavorable ADME profiles are a primary reason for the failure of drug candidates in later stages of development. researchgate.net Consequently, in silico computational methods that can predict these properties from a chemical structure are invaluable tools for optimizing lead compounds. researchgate.netajchem-a.com

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a medicinal chemistry strategy used to improve the metabolic profiles of drug molecules. informaticsjournals.co.inresearchgate.net This approach leverages the deuterium kinetic isotope effect (DKIE), a phenomenon where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. informaticsjournals.co.inresearchgate.net This increased bond strength can make the C-D bond more resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. informaticsjournals.co.inresearchgate.net When the cleavage of this bond is the rate-limiting step in a metabolic pathway, deuteration can significantly slow down the rate of metabolism. researchgate.net

This modification can lead to several potential improvements in a compound's pharmacokinetic profile, such as:

Increased half-life and systemic exposure: By reducing the rate of metabolism, the drug remains in the body for a longer period. acs.org

Improved bioavailability: For orally administered drugs, reducing first-pass metabolism can increase the amount of the drug that reaches systemic circulation. acs.org

Altered metabolite profiles: Deuteration can shift metabolism away from pathways that produce toxic or reactive metabolites, a strategy known as "metabolic shunting". acs.org

This compound is the deuterated analogue of Tideglusib, a glycogen (B147801) synthase kinase 3 (GSK-3) inhibitor. ontosight.aismolecule.com In this compound, seven hydrogen atoms on the naphthalene (B1677914) ring are replaced with deuterium. smolecule.comlgcstandards.com This specific deuteration is designed to enhance the compound's metabolic stability for research and pharmacokinetic studies. smolecule.com The introduction of deuterium can influence the compound's reaction kinetics and interaction with metabolic enzymes. smolecule.com

Table 1: Key In Silico ADME Parameters for Evaluating Deuterated Compounds

| Parameter | Description | Significance in Deuterated Compounds |

|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Deuteration slightly increases the molecular weight (e.g., this compound has a MW of approx. 341.43 g/mol). smolecule.comlgcstandards.com This is a fundamental input for other predictions. |

| Lipophilicity (e.g., logP o/w) | The logarithm of the partition coefficient between octanol (B41247) and water, indicating a compound's oil/water preference. | Can be subtly affected by deuteration, potentially influencing absorption and distribution. informaticsjournals.co.in |

| Aqueous Solubility (e.g., logS) | The logarithm of a compound's solubility in water. | May be altered by deuteration, which can impact formulation and absorption. informaticsjournals.co.in |

| Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds (donors) and N or O atoms (acceptors). | Generally unaffected by deuteration of C-H bonds, but critical for predicting membrane permeability. mdpi.com |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | A key predictor of drug transport properties, including blood-brain barrier penetration. mdpi.com |

| Human Oral Absorption (%) | A percentage prediction of the extent to which a compound will be absorbed after oral administration. | A critical parameter that can be improved by deuteration if it reduces first-pass metabolism. acs.orgmdpi.com |

Predictive Models for Metabolic Soft Spots

A "metabolic soft spot" refers to a specific position within a molecule that is most susceptible to metabolic transformation, often through oxidation by cytochrome P450 (CYP) enzymes. researchgate.net Identifying these labile sites is a critical step in the lead optimization phase of drug discovery, as it allows medicinal chemists to rationally design more stable compounds. nih.govacs.org

Computational predictive models are widely used to identify metabolic soft spots. Software such as MetaSite and StarDrop analyze the three-dimensional structure of a compound and its interaction with models of enzyme active sites to predict which atoms are most likely to be metabolized. nih.govacs.org These programs consider factors like the reactivity of C-H bonds, their accessibility to the enzyme's catalytic center, and the specificities of different CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6). nih.gov The output is typically a ranked list of potential sites of metabolism (SOMs), guiding chemists on where to focus their modification efforts. acs.org Studies comparing these software packages have shown they are valuable, though their predictive accuracy can vary depending on the specific enzyme and substrate. nih.gov

In the case of this compound, the deuteration is specifically located on the naphthalene moiety. smolecule.comlgcstandards.com This strongly suggests that the naphthalene ring of the parent compound, Tideglusib, was identified as a primary metabolic soft spot, either through these predictive computational models or through experimental metabolite identification studies. researchgate.net The synthesis of this compound, with its deuterated naphthalene ring, represents a direct application of this soft spot fortification strategy, aiming to create a more metabolically robust version of the molecule for research applications. smolecule.com

Table 2: Examples of Computational Approaches for Metabolic Soft Spot Prediction

| Predictive Tool/Approach | Principle of Operation | Application |

|---|---|---|

| MetaSite | Combines protein homology models of CYP enzymes with molecular docking. It calculates the accessibility and reactivity of different atoms within the substrate when placed in the enzyme's active site. nih.govacs.org | Predicts sites of metabolism for major human CYP isoforms and provides a ranked list of potential metabolic liabilities. acs.org |

| StarDrop | Uses a combination of quantum mechanics and machine learning models to predict the regioselectivity and lability of different sites to CYP-mediated metabolism. nih.gov | Predicts sites of metabolism for specific CYP isoforms and provides visual feedback on the molecule's metabolic liabilities. nih.gov |

| Quantum Mechanical (QM) Models | Calculate the bond dissociation energies and activation energies for hydrogen abstraction from different C-H bonds in a molecule. mdpi.com | Provides a fundamental understanding of the chemical reactivity of different sites, which correlates with their susceptibility to metabolism. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。